Iron (III) meso-tetraphenylporphine-MU-oxo dimer Iron (III) meso-tetraphenylporphine-MU-oxo dimer
Brand Name: Vulcanchem
CAS No.: 12582-61-5
VCID: VC20961398
InChI: InChI=1S/2C44H28N4.2Fe.H2O/c2*1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h2*1-28H;;;1H2/q2*-2;2*+2;
SMILES: C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O.[Fe+2].[Fe+2]
Molecular Formula: C88H58Fe2N8O
Molecular Weight: 1355.1 g/mol

Iron (III) meso-tetraphenylporphine-MU-oxo dimer

CAS No.: 12582-61-5

Cat. No.: VC20961398

Molecular Formula: C88H58Fe2N8O

Molecular Weight: 1355.1 g/mol

* For research use only. Not for human or veterinary use.

Iron (III) meso-tetraphenylporphine-MU-oxo dimer - 12582-61-5

Specification

CAS No. 12582-61-5
Molecular Formula C88H58Fe2N8O
Molecular Weight 1355.1 g/mol
IUPAC Name iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate
Standard InChI InChI=1S/2C44H28N4.2Fe.H2O/c2*1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h2*1-28H;;;1H2/q2*-2;2*+2;
Standard InChI Key JTFKJCUSDKAMIA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O.[Fe+2].[Fe+2]
Canonical SMILES C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O.[Fe+2].[Fe+2]

Introduction

Structural Characteristics

Molecular Structure

The Iron (III) meso-tetraphenylporphine-MU-oxo dimer exhibits a distinctive structure characterized by two tetraphenylporphyrin units, each coordinating an iron(III) ion, connected through a bridging oxygen atom . Each porphyrin unit consists of a macrocyclic ring with four pyrrole subunits linked by methine bridges, creating a planar framework with the iron ion positioned at the center . The meso positions of the porphyrin rings are substituted with phenyl groups, which extend perpendicular to the plane of the macrocycle and contribute to the compound's steric properties and solubility characteristics . The tetraphenylporphyrin ligand serves as a tetradentate chelating agent, with its four nitrogen atoms forming coordinate bonds with the central iron ion .

The oxygen bridge in the μ-oxo dimer creates a linear or nearly linear Fe-O-Fe arrangement, with the oxygen atom situated between the two iron centers . This structural feature is crucial for understanding the compound's properties, as it facilitates electronic communication between the two iron centers and influences their oxidation states. The Fe-O-Fe angle typically approaches 180 degrees, although slight deviations may occur due to steric interactions between the porphyrin rings . The iron-oxygen bond lengths are generally equivalent on both sides of the bridge, indicating a symmetric structure in most cases.

Electronic Configuration

The electronic structure of Iron (III) meso-tetraphenylporphine-MU-oxo dimer is characterized by the d5 configuration of each iron(III) center and the extensive π-conjugation system of the porphyrin rings . The iron centers in this complex typically exist in the high-spin state, with five unpaired electrons, although the exact spin state can be influenced by various factors including temperature, solvent, and the presence of additional ligands . The extensive delocalization of electrons within the porphyrin ring creates a stable aromatic system that effectively coordinates to the iron centers through the four nitrogen atoms.

The μ-oxo bridge facilitates electronic coupling between the two iron centers, resulting in interesting magnetic exchange interactions . This bridge allows for superexchange interactions, where electron density can be transferred between the metal centers through the bridging oxygen atom. The nature and strength of these interactions are influenced by the Fe-O-Fe angle and the distance between the iron centers, which can vary depending on external factors such as crystal packing forces or the presence of additional ligands . The exchange coupling interactions through the μ-oxo bridge contribute significantly to the magnetic properties of the complex.

Physical and Chemical Properties

Basic Physical Properties

Iron (III) meso-tetraphenylporphine-MU-oxo dimer presents as a purple powder, a characteristic color that results from the electronic transitions within the porphyrin ring system . The compound has a molecular weight of 1355.18 g/mol, making it a relatively large coordination complex . Its molecular formula, C88H58Fe2N8O, reflects its composition with 88 carbon atoms, 58 hydrogen atoms, 2 iron atoms, 8 nitrogen atoms, and a single oxygen atom that serves as the bridge between the iron centers . This stoichiometry is consistent with two tetraphenylporphyrin units, each coordinating an iron(III) ion, connected by a single oxygen atom.

Elemental analysis of the compound reveals a theoretical composition of 78.0% carbon, 4.1% hydrogen, and 8.3% nitrogen, which serves as an important quality control parameter for synthesized batches . The molecular structure includes a complex arrangement of aromatic rings, creating a highly conjugated π-electron system that contributes to its spectroscopic properties and chemical reactivity. The porphyrin rings provide a rigid, planar framework, while the phenyl substituents at the meso positions extend outward from this plane, influencing the compound's three-dimensional structure and intermolecular interactions .

Spectroscopic Properties

The Iron (III) meso-tetraphenylporphine-MU-oxo dimer exhibits distinctive spectroscopic features that are characteristic of metalloporphyrin complexes. Its UV-visible absorption spectrum shows intense absorption bands in the visible region, including the Soret band (B band) and several Q bands, which arise from π-π* transitions within the porphyrin ring system . These spectral features serve as a valuable fingerprint for identifying and characterizing the compound, with the specific wavelengths and intensities of these bands being sensitive to the electronic environment of the porphyrin and the oxidation state of the iron centers.

Chemical Reactivity and Catalytic Properties

Iron (III) meso-tetraphenylporphine-MU-oxo dimer demonstrates significant reactivity patterns that are primarily influenced by the redox properties of the iron centers and the structural features of the porphyrin ligands. The compound can participate in various oxidation-reduction reactions, where the iron centers can cycle between different oxidation states, facilitating electron transfer processes in chemical transformations . The μ-oxo bridge plays a crucial role in these reactions, as it can mediate electron transfer between the iron centers and influence their redox potentials. Additionally, the bridge can undergo cleavage under certain conditions, leading to the formation of monomeric iron porphyrin species with different reactivity profiles.

The complex exhibits notable catalytic activity, particularly in oxidation reactions, where it can facilitate the transfer of oxygen atoms to various substrates . This catalytic behavior is reminiscent of natural heme enzymes such as cytochrome P450, which perform similar oxidation reactions in biological systems. The iron centers can activate molecular oxygen or other oxidizing agents, generating reactive intermediates that can then transfer oxygen atoms to substrates such as alkenes, alkanes, or aromatic compounds. The specificity and efficiency of these catalytic processes can be influenced by the electronic and steric properties of the porphyrin ligands, which can be tuned through modifications of the phenyl substituents at the meso positions .

The catalytic applications of Iron (III) meso-tetraphenylporphine-MU-oxo dimer extend to various chemical transformations, including epoxidation of alkenes, hydroxylation of aromatic compounds, and oxidation of alcohols . These reactions are of interest in synthetic organic chemistry, where selective oxidation of specific functional groups is often required. The complex can also participate in other types of reactions, such as Lewis acid catalysis, where the iron centers can coordinate to substrates and activate them toward nucleophilic attack. The versatility of this compound as a catalyst stems from the accessible coordination sites on the iron centers and the ability of the porphyrin ligand to stabilize various intermediates during catalytic cycles.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Iron (III) meso-tetraphenylporphine-MU-oxo dimer typically begins with the preparation of the tetraphenylporphyrin (TPP) ligand, followed by metallation with iron and subsequent formation of the μ-oxo bridge. The TPP ligand is commonly synthesized through the condensation of pyrrole with benzaldehyde under acidic conditions, followed by oxidation to form the fully conjugated porphyrin ring system. This step is critical for establishing the structural framework that will ultimately coordinate the iron centers. The reaction conditions, including temperature, solvent, and catalyst choice, can significantly influence the yield and purity of the TPP ligand, which serves as the foundation for the final complex.

VendorProduct CodeQuantityPrice
J&K Scientific (STREM)26-3900-500MG500mg$373.00
Cymit Quimica02-033738500mg€261.00
Cymit Quimica08-26-3900500mg€424.00
Cymit Quimica08-26-39002g€1,250.00

Product Specifications

PropertyValueSource
Molecular FormulaC88H58Fe2N8O
Molecular Weight1355.18 g/mol
CAS Number12582-61-5
AppearancePurple powder
Carbon Content78.0% (theoretical)
Hydrogen Content4.1% (theoretical)
Nitrogen Content8.3% (theoretical)
Quality Control MethodUV/Vis spectroscopy

Applications in Research and Industry

Iron (III) meso-tetraphenylporphine-MU-oxo dimer finds applications across various fields of chemistry and materials science, with its unique structural and electronic properties making it valuable for both fundamental research and applied technologies. In the field of catalysis, the compound serves as an effective catalyst for various oxidation reactions, including epoxidation of alkenes, hydroxylation of aromatic compounds, and oxidation of alcohols . These catalytic applications exploit the ability of the iron centers to activate oxygen or other oxidizing agents, facilitating selective oxidation transformations that are important in synthetic organic chemistry and pharmaceutical manufacturing. The efficiency and selectivity of these catalytic processes can be tuned through modifications of the reaction conditions or through structural variations of the porphyrin ligand.

The compound also serves as an important model system for studying biological processes involving iron porphyrins, such as those found in hemoglobin, myoglobin, and cytochrome enzymes . By studying the structural, spectroscopic, and reactivity properties of Iron (III) meso-tetraphenylporphine-MU-oxo dimer, researchers can gain insights into the mechanisms of oxygen binding, electron transfer, and catalytic oxidation in biological systems. This biomimetic approach helps bridge the gap between synthetic coordination chemistry and biochemistry, contributing to our understanding of complex biological processes at the molecular level. Additionally, the compound's magnetic properties make it relevant for studies on exchange coupling and electronic communication between metal centers, which have implications for the design of magnetic materials and molecular electronic devices .

In materials science, Iron (III) meso-tetraphenylporphine-MU-oxo dimer and related compounds have been investigated for applications such as sensors, optical materials, and components of molecular devices. The compound's distinctive spectroscopic properties, redox behavior, and ability to interact with various analytes make it potentially useful for sensing applications, where changes in its spectral or electrochemical characteristics can signal the presence of specific molecules or environmental conditions. Furthermore, the compound's structural features and electronic properties make it interesting for exploring novel materials with tailored magnetic, optical, or catalytic properties, contributing to the broader field of functional materials based on coordination complexes.

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